molecular formula C17H19FN2O2S B7632204 N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide

N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide

Cat. No. B7632204
M. Wt: 334.4 g/mol
InChI Key: VTINNGOLJCRVPV-UHFFFAOYSA-N
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Description

N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide, also known as FPEA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEA belongs to the class of compounds known as thiazole derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide is not fully understood. However, studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt signaling pathways. This compound has also been shown to interact with various targets, including HDACs, PARP, and COX-2.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorder research, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide in lab experiments is its high potency and specificity. This compound has been shown to possess potent biological activities at low concentrations, which makes it an ideal compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide research. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, more studies are needed to investigate the potential therapeutic applications of this compound in various diseases. Thirdly, the development of novel this compound derivatives with improved pharmacokinetic properties and reduced toxicity is an area of interest. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide involves the reaction of 2-fluoro-5-(2-hydroxyethyl)thiazole with 2-bromo-1-(2-oxolanyl)ethane in the presence of a base, followed by the reaction of the resulting intermediate with N-(2-aminoethyl)acetamide. The final product is obtained after purification by column chromatography. The yield of the synthesis process is around 60-70%.

Scientific Research Applications

N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorder research, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-11(21)19-7-6-12-9-13(4-5-14(12)18)15-10-23-17(20-15)16-3-2-8-22-16/h4-5,9-10,16H,2-3,6-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTINNGOLJCRVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(C=CC(=C1)C2=CSC(=N2)C3CCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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